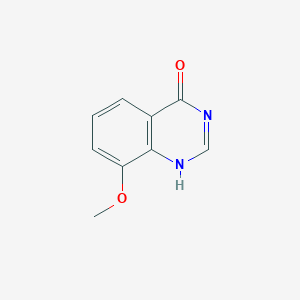

8-methoxy-1H-quinazolin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-7-4-2-3-6-8(7)10-5-11-9(6)12/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBSLDWXPYMOIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Methoxy 1h Quinazolin 4 One and Its Derivatives

Classical and Contemporary Synthetic Routes to the 8-Methoxy-Quinazolinone Core

The construction of the fundamental 8-methoxy-quinazolinone framework can be achieved through several established and modern synthetic approaches. These methods primarily involve the formation of the pyrimidinone ring fused to a benzene (B151609) ring bearing a methoxy (B1213986) group at the 8-position.

Cyclization Reactions Utilizing Substituted Anthranilic Acids and Analogues

A cornerstone in the synthesis of quinazolinones is the cyclization of anthranilic acid derivatives. For the synthesis of 8-methoxy-1H-quinazolin-4-one, the key starting material is 2-amino-3-methoxybenzoic acid. This precursor contains the necessary functionalities and substitution pattern to form the desired product.

One of the most direct methods involves the reaction of 2-amino-3-methoxybenzoic acid with a suitable one-carbon source, such as formamide (B127407) or formic acid. Heating 2-amino-3-methoxybenzoic acid with formamide is a classical and straightforward approach to introduce the C-2 carbon and effect cyclization to yield this compound. This reaction proceeds through the initial formation of the N-formyl derivative of the anthranilic acid, which then undergoes intramolecular cyclization and dehydration.

| Starting Material | Reagent | Conditions | Product | Yield |

| 2-amino-3-methoxybenzoic acid | Formamide | Heating | This compound | Good |

| 2-amino-3-methoxybenzoic acid | Formic acid | Heating | This compound | Moderate to Good |

Contemporary modifications of this method may involve the use of microwave irradiation to accelerate the reaction and improve yields.

Approaches from Isatoic Anhydride (B1165640) and Related Precursors

Isatoic anhydride and its derivatives serve as versatile precursors for the synthesis of a wide array of quinazolinone compounds. For the preparation of this compound, a suitably substituted isatoic anhydride, specifically 8-methoxyisatoic anhydride, would be the ideal starting material. However, the literature more commonly describes the use of isatoic anhydride in multi-component reactions to generate diverse quinazolinone libraries.

A general strategy involves the reaction of isatoic anhydride with an amine and a carbonyl source. For instance, a three-component reaction of isatoic anhydride, an amine, and an aldehyde can lead to the formation of 2,3-disubstituted quinazolin-4-ones. To obtain the this compound scaffold, one would need to start with the corresponding 8-methoxy substituted isatoic anhydride. A novel method has been described for the synthesis of 4(3H)-quinazolinone derivatives from the reaction of isatoic anhydride with benzyl (B1604629) azides in the presence of potassium tert-butoxide in DMSO at 100 °C, affording good yields after 4 hours. bath.ac.uk

Multi-Component and One-Pot Reaction Strategies

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the rapid and efficient construction of complex molecules in a single step. Several MCRs have been developed for the synthesis of quinazolinone derivatives. These reactions often exhibit high atom economy and procedural simplicity.

One notable example is the Ugi four-component reaction (Ugi-4CR), which has been utilized to produce diverse polycyclic quinazolinones. nih.govresearchgate.netacs.org While not explicitly detailed for this compound, the principles of this reaction can be applied. A typical Ugi-4CR for quinazolinone synthesis might involve an o-aminobenzoic acid, an aldehyde, an isocyanide, and ammonia (B1221849) or a primary amine. To synthesize derivatives of this compound, 2-amino-3-methoxybenzoic acid would be the acid component.

Another one-pot approach involves the condensation of isatoic anhydride, an amine, and an aldehyde under various catalytic conditions to yield 2,3-disubstituted quinazolin-4(1H)-ones. researchgate.net The use of green and eco-friendly catalysts in such reactions is a growing trend. asianpubs.org

Functionalization and Derivatization Strategies at Key Positions (e.g., C-2, N-3, C-7)

Once the 8-methoxy-quinazolinone core is synthesized, further structural diversity can be achieved through functionalization at various positions of the heterocyclic ring system. The C-2, N-3, and C-7 positions are common sites for modification, allowing for the fine-tuning of the molecule's biological activity.

Introduction of Aromatic and Heteroaromatic Substituents

The introduction of aryl or heteroaryl moieties, particularly at the C-2 position, is a widely explored strategy in the development of quinazolinone-based therapeutic agents.

At the C-2 Position: A common method to introduce an aromatic substituent at the C-2 position is to start the synthesis with an N-acylanthranilic acid derivative. For instance, acylation of 2-amino-3-methoxybenzoic acid with an aromatic acid chloride (ArCOCl) would yield an N-aroyl-2-amino-3-methoxybenzoic acid. Subsequent cyclization, often promoted by heating with ammonia or a primary amine, affords the corresponding 2-aryl-8-methoxy-quinazolin-4-one. bath.ac.uk

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also employed to introduce aryl groups at the C-2 position. This typically involves a pre-functionalized quinazolinone, for example, a 2-halo-8-methoxy-quinazolin-4-one, which can be coupled with an arylboronic acid. Microwave-assisted palladium-catalyzed direct arylation of the C-2 position of quinazolin-4-ones has also been developed, providing an efficient route to 2-aryl derivatives. organic-chemistry.org

| Quinazolinone Core | Coupling Partner | Catalyst/Conditions | Product |

| 2-Halo-8-methoxy-quinazolin-4-one | Arylboronic acid | Pd catalyst, base | 2-Aryl-8-methoxy-quinazolin-4-one |

| This compound | Aryl halide | Pd/Cu catalyst, microwave | 2-Aryl-8-methoxy-quinazolin-4-one |

At other positions: While less common, arylation at other positions can also be achieved. For instance, functionalization at the C-7 position can be accomplished through electrophilic aromatic substitution reactions on a suitably activated 8-methoxy-quinazolinone ring, although regioselectivity can be a challenge.

Alkylation and Acylation Methods

Alkylation and acylation reactions, particularly at the N-3 position, are fundamental for introducing a wide range of substituents and modulating the physicochemical properties of the 8-methoxy-quinazolinone scaffold.

N-3 Alkylation: The nitrogen atom at the 3-position of the quinazolinone ring is nucleophilic and can be readily alkylated using various alkylating agents. The reaction of this compound with an alkyl halide (R-X) in the presence of a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), in a suitable solvent like dimethylformamide (DMF) or acetone, typically yields the N-3 alkylated product. juniperpublishers.com Studies have shown that prolonged reaction of anthranilamides with dimethylformamide di(primary-alkyl)acetals can lead to subsequent alkylation at the N-3 position, with 3-substituted anthranilamides giving 8-substituted 3-alkylquinazolin-4-ones. nih.govresearchgate.net

N-3 Acylation: Similarly, acylation at the N-3 position can be achieved by treating the 8-methoxy-quinazolinone with an acyl chloride or anhydride in the presence of a base. This introduces an acyl group, which can serve as a handle for further functionalization or to modulate the electronic properties of the molecule.

| Position | Reaction Type | Reagents | Product |

| N-3 | Alkylation | Alkyl halide, Base (e.g., K2CO3) | 3-Alkyl-8-methoxy-quinazolin-4-one |

| N-3 | Acylation | Acyl chloride, Base | 3-Acyl-8-methoxy-quinazolin-4-one |

It is important to note that the regioselectivity of alkylation (N-3 vs. O-4) can be influenced by the reaction conditions, including the nature of the alkylating agent, the base, and the solvent. juniperpublishers.com

Halogenation and Demethylation Techniques for Structural Diversification

The structural modification of the this compound core through halogenation and demethylation opens avenues for creating a diverse library of analogues for further investigation. These transformations allow for the introduction of new functionalities and the exploration of structure-activity relationships.

Halogenation:

The introduction of halogen atoms onto the quinazolinone scaffold can significantly alter the electronic and lipophilic properties of the molecule. While direct halogenation of this compound is not extensively documented, methodologies applied to related quinoline (B57606) and other heterocyclic systems provide valuable insights into potential synthetic routes.

A noteworthy metal-free approach for the regioselective C5–H halogenation of 8-substituted quinolines utilizes trihaloisocyanuric acids as an atom-economical halogen source. rsc.org This method proceeds under mild, open-air conditions and demonstrates high functional group tolerance, suggesting its potential applicability to the 8-methoxy-quinazolinone system. rsc.org The reaction's regioselectivity is a key advantage, offering a predictable way to introduce halogens at a specific position.

For other heterocyclic systems, such as 3-phenyl-2H-benzo[b] sci-hub.catresearchgate.netoxazin-2-ones, a microwave-assisted, palladium-catalyzed regioselective halogenation using N-halosuccinimides has been developed. nih.gov This technique leverages the directing effect of a nitrogen atom within the heterocyclic ring to achieve halogenation at a specific position, a principle that could potentially be applied to the quinazolinone core. nih.gov The use of microwave irradiation significantly reduces reaction times, highlighting a green aspect of this methodology. nih.gov

The choice of halogenating agent and reaction conditions is crucial for achieving the desired regioselectivity. For instance, N-bromosuccinimide (NBS) has been effectively used for the regioselective bromination of activated pyridines, with the solvent playing a significant role in the reaction's outcome. researchgate.net

Demethylation:

The cleavage of the 8-methoxy group to the corresponding 8-hydroxy-1H-quinazolin-4-one is a key transformation for accessing another class of derivatives. Boron tribromide (BBr₃) is a widely recognized and powerful reagent for the O-demethylation of aryl methyl ethers. chem-station.comcommonorganicchemistry.comnih.gov

The mechanism of BBr₃-mediated demethylation involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.comnih.gov Recent studies suggest that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, proceeding through charged intermediates. nih.govnih.gov Reactions are typically initiated at low temperatures (e.g., -78 °C or 0 °C) and allowed to warm to room temperature. chem-station.comcommonorganicchemistry.com

Table 1: Reagents and Conditions for Halogenation and Demethylation

| Transformation | Reagent | Catalyst/Conditions | Substrate Analogue | Key Features |

| Halogenation | Trihaloisocyanuric acids | Metal-free, room temperature, open air | 8-Substituted Quinolines | High regioselectivity at C5, atom economical rsc.org |

| N-Halosuccinimide (NBS, NCS, NIS) | Pd-catalyst, microwave irradiation | 3-Phenyl-2H-benzo[b] sci-hub.catresearchgate.netoxazin-2-ones | Rapid, regioselective, high functional group tolerance nih.gov | |

| N-Bromosuccinimide (NBS) | Various solvents | Activated Pyridines | Solvent-dependent regioselectivity researchgate.net | |

| Demethylation | Boron Tribromide (BBr₃) | Low temperature to room temperature | Aryl Methyl Ethers | Potent and widely applicable reagent for O-demethylation chem-station.comcommonorganicchemistry.comnih.gov |

Green Chemistry Principles and Sustainable Synthesis of 8-Methoxy-Quinazolinones

The application of green chemistry principles to the synthesis of quinazolinones is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Key strategies include the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. researchgate.netnih.govnih.gov Several microwave-assisted protocols for the synthesis of quinazolinone derivatives have been reported. For instance, a green and rapid iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water has been developed under microwave irradiation. sci-hub.cat This method is notable for its use of an inexpensive and environmentally friendly iron catalyst and water as a solvent. sci-hub.cat

Another eco-friendly, one-pot synthesis of quinazolinones involves the microwave-assisted, copper-catalyzed reaction of 2-aminobenzamide (B116534) derivatives and various alcohols under solvent-free conditions. nih.gov This approach minimizes waste by eliminating the need for a solvent and utilizes a commercially available copper catalyst. nih.gov

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and green synthetic methodology. Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. iau.irksu.edu.sa The synthesis of quinazolinone derivatives has been successfully achieved using ultrasound-assisted, one-pot, three-component condensation reactions. iau.ir For example, the use of mesoporous CoAl₂O₄ spinel nanocrystals as a catalyst under ultrasound irradiation allows for the efficient synthesis of dihydroquinazolinones at moderate temperatures. iau.ir This method offers the advantages of short reaction times, high yields, and the recyclability of the nanocatalyst. iau.ir

Sustainable Catalysts and Solvents:

The development of sustainable catalytic systems is a cornerstone of green chemistry. A novel magnetically recoverable palladium catalyst has been employed for the multicomponent synthesis of quinazolinones in an eco-friendly PEG/water solvent system. bohrium.com The magnetic nature of the catalyst allows for its easy separation and reuse over multiple cycles, enhancing the cost-effectiveness and sustainability of the process. bohrium.com

Catalytic Systems and Reaction Optimization in 8-Methoxy-Quinazolinone Synthesis

The choice of catalyst and the optimization of reaction conditions are critical for achieving high efficiency, selectivity, and yield in the synthesis of 8-methoxy-quinazolinones. A wide array of catalytic systems, including transition metals and organocatalysts, have been explored.

Transition Metal Catalysis:

Palladium-catalyzed reactions are widely used in the synthesis of quinazolinones. nih.govresearchgate.net For example, a palladium-catalyzed one-pot synthesis from o-nitrobenzamides and alcohols via a hydrogen-transfer methodology has been reported. nih.gov This cascade reaction proceeds without the need for external reducing or oxidizing agents. nih.gov Optimization of conditions for such reactions often involves screening different palladium catalysts, ligands, solvents, and temperatures. nih.gov

Rhodium catalysts have also been employed for the synthesis of quinazolinone derivatives through C-H activation and annulation strategies. acs.orgacs.orgrsc.org For instance, Rh(III)-catalyzed C–H amidation–cyclization of oximes with 1,4,2-dioxazol-5-ones provides access to quinazoline (B50416) N-oxides. acs.org

Organocatalysis:

Organocatalysis offers a metal-free alternative for the synthesis of quinazolinones, aligning with green chemistry principles by avoiding potentially toxic and expensive heavy metals. frontiersin.org A variety of organocatalysts, including acids and bases, have been utilized in multicomponent reactions to construct the quinazolinone core. frontiersin.org For example, p-toluenesulfonic acid can catalyze the cyclization of 2-aminobenzamides and aldehydes. frontiersin.org

Reaction Optimization:

The optimization of reaction conditions is a crucial step in developing efficient synthetic protocols. This process typically involves the systematic variation of parameters such as catalyst loading, reaction temperature, solvent, and reaction time. For microwave-assisted syntheses, the power and duration of irradiation are key parameters to be optimized. nih.govnih.gov The goal of optimization is to maximize the yield and purity of the desired product while minimizing energy consumption and waste generation.

Table 2: Overview of Catalytic Systems in Quinazolinone Synthesis

| Catalyst Type | Metal/Compound | Reaction Type | Key Features |

| Transition Metal | Palladium (Pd) | Cross-coupling, Carbonylation, Hydrogen Transfer | Versatile, high efficiency, good functional group tolerance nih.govresearchgate.net |

| Rhodium (Rh) | C-H Activation, Annulation | Access to complex quinazolinone derivatives acs.orgacs.orgrsc.org | |

| Iron (Fe) | Cyclization | Inexpensive, environmentally friendly sci-hub.cat | |

| Copper (Cu) | Aerobic Oxidation | Commercially available, used in solvent-free conditions nih.gov | |

| Organocatalyst | p-Toluenesulfonic acid (p-TSA) | Condensation/Cyclization | Metal-free, mild conditions frontiersin.org |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Oxidative Cyclization | Basic organocatalyst frontiersin.org |

Molecular Design and Structure Activity Relationship Sar Studies of 8 Methoxy 1h Quinazolin 4 One Derivatives

Influence of the 8-Methoxy Group on Biological Activity and Pharmacological Profiles

The introduction of a methoxy (B1213986) group at the 8-position of the quinazolinone ring has been shown to be a critical determinant of biological activity, particularly in the realm of antimicrobial and anticancer research. nih.gov In the context of antibacterial agents, the 8-methoxy substituent often enhances activity against resistant bacterial strains. nih.govnih.govasm.org For instance, in studies on fluoroquinolone-like compounds, the 8-methoxy group has been implicated in improving activity against gyrase resistance mutants. nih.govnih.gov This enhancement is attributed to the group's ability to lower the minimum inhibitory concentration (MIC) ratio between mutant and wild-type strains, suggesting a more favorable interaction with the mutated enzyme. nih.govasm.org

Research on 8-methoxy-quinazoline-2,4-diones has further substantiated the importance of this substituent. These compounds have demonstrated significant activity against quinolone-resistant mutants of Escherichia coli and show promise as dual-targeting agents against Staphylococcus aureus by inhibiting both gyrase and topoisomerase IV with similar efficacy. nih.govasm.org The 8-methoxy group, in conjunction with other structural modifications, contributes to this improved pharmacological profile. nih.gov

Beyond its role in antibacterial agents, the 8-methoxy group also influences the anticancer properties of quinazolinone derivatives. While SAR studies have highlighted the significance of substituents at various positions of the quinazoline (B50416) ring for pharmacological activity, the 8-methoxy group specifically has been noted to improve solubility and central nervous system (CNS) penetration, which are crucial for neuroactive compounds. nih.gov

Positional Effects of Substituents on the Quinazolinone Ring System (e.g., C-2, N-3, C-7)

The biological activity of 8-methoxy-1H-quinazolin-4-one derivatives is not solely dictated by the C-8 methoxy group but is also profoundly influenced by substituents at other key positions of the quinazolinone ring, namely C-2, N-3, and C-7.

Impact of C-2 Substituents on Bioactivity

The substituent at the C-2 position plays a pivotal role in defining the therapeutic potential of quinazolinone derivatives. The nature of this substituent can dramatically alter the compound's biological activity. For example, in the development of PARP (poly(ADP-ribose) polymerase) inhibitors, 2-phenylquinazolinones were found to be slightly less potent than their 2-methyl counterparts. acs.org However, the introduction of either electron-donating or electron-withdrawing groups at the 4'-position of the 2-aryl ring consistently led to an increase in potency. acs.org This suggests that electronic effects at this position are critical for interaction with the target enzyme.

In the context of antioxidant activity, the presence of hydroxyl groups on a C-2 phenyl substituent is crucial. For a 2-phenylquinazolin-4(3H)-one to exhibit antioxidant properties, it requires at least one hydroxyl group in addition to a methoxy group, or a second hydroxyl group at the ortho or para position of the phenyl ring. mdpi.com Derivatives with two hydroxyl groups in the ortho position on the phenyl ring also demonstrated metal-chelating properties. mdpi.com

Furthermore, in the search for mGlu7 receptor negative allosteric modulators, a 2-chlorophenyl moiety at the C-2 position was identified as a key feature for activity. mdpi.com

Role of N-3 Substituents in Modulating Efficacy and Selectivity

Substitutions at the N-3 position of the quinazolinone ring are instrumental in modulating the efficacy and selectivity of these compounds. In the development of antibacterial 8-methoxy-quinazoline-2,4-diones, the introduction of a 3-amino group was found to be a key feature for enhancing antimutant activity. nih.gov This modification significantly reduced the protective effects of quinolone-resistant mutations in the gyrA gene of E. coli. nih.gov

Conversely, for PARP inhibition, an unsubstituted N-3 position appears to be crucial. N3-methylated quinazolinones were found to be essentially inactive, indicating that methylation at this position significantly diminishes biological activity in this context. acs.orgevitachem.com

In the development of inhibitors for the SARS-CoV-2 main protease (Mpro), various substituents at the N-3 position were explored. nih.gov While polar hydroxyethyl (B10761427) and bulky tert-butyl groups led to decreased inhibitory potency, a cyclopentyl group was found to be optimal. nih.gov Further exploration revealed that a phenyl group at the N-3 position also significantly improved the inhibitory activity. nih.gov

Effects of Substitutions at C-7 and Other Peripheral Positions

In the context of tankyrase inhibitors, modifications at the C-7 and C-8 positions of the quinazolinone scaffold were explored to enhance potency and specificity. biorxiv.org While the initial focus was on C-8 substitutions, the synthesis of analogues with a diol substituent at the C-7 position was undertaken to expand the understanding of the chemical space around the quinazolinone core. biorxiv.org

Furthermore, in the development of EGFR tyrosine kinase inhibitors, substitutions at the C-5 and C-7 positions with alkoxy groups were explored to interact with the ribose binding pocket of the enzyme. ugr.es

Molecular Hybridization and Scaffold Hopping Strategies Incorporating the 8-Methoxy-Quinazolinone Moiety

Molecular hybridization and scaffold hopping are powerful strategies in modern drug design to discover novel compounds with improved therapeutic properties. researchgate.netresearchgate.net These approaches have been successfully applied to the 8-methoxy-quinazolinone scaffold.

Molecular hybridization involves combining two or more pharmacologically active moieties into a single molecule. researchgate.netrsc.org For instance, a series of quinazolinone-containing pyrazole (B372694) carboxamide derivatives were designed and synthesized by linking a quinazolinone structural unit with a pyrazole-containing active fragment via a benzene (B151609) ring. mdpi.com This strategy aimed to create novel antifungal agents, and compounds bearing the 8-methoxy-quinazolinone moiety were included in these studies. mdpi.com

Scaffold hopping involves replacing the core scaffold of a known active compound with a different, isosteric scaffold to identify new chemical series with potentially improved properties. nih.govacs.orgsci-hub.se This strategy was employed in the optimization of tubulin inhibitors, where a lead compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, underwent scaffold hopping to generate new potential drug candidates with high antitumor activity. researchgate.netacs.org In another example, the chromen-4-one core of baicalein (B1667712) was replaced with a quinazolin-4-one scaffold in the search for novel non-covalent inhibitors of the SARS-CoV-2 main protease. nih.gov

These strategies demonstrate the versatility of the 8-methoxy-quinazolinone scaffold as a foundation for the rational design of new therapeutic agents with diverse biological activities.

Target Specific Biological Activity and Mechanistic Investigations of 8 Methoxy 1h Quinazolin 4 One Derivatives

Enzyme Inhibition Studies

Derivatives of the quinazolin-4-one scaffold have been extensively investigated as inhibitors of a diverse array of enzymes critical to various pathological processes. The following sections detail the research findings concerning their inhibitory activity against specific enzymatic targets.

Quinazolin-4(3H)-one derivatives are recognized as potent inhibitors of multiple tyrosine kinases, which are crucial enzymes in cancer cell signaling pathways. nih.gov A series of these derivatives demonstrated significant inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). tandfonline.com

Notably, compounds designated as 2i and 3i showed potent inhibitory action against CDK2, HER2, and EGFR. nih.gov Molecular docking studies revealed that these compounds likely act as ATP-competitive type-I inhibitors for EGFR and as ATP non-competitive type-II inhibitors for CDK2. nih.govtandfonline.com In the case of HER2, compound 2i was identified as a type-II inhibitor (non-competitive), while 3i acted as a type-I inhibitor (competitive). tandfonline.com The interaction with the DFG motif residue Asp855 in the ATP-binding site of EGFR is a key mechanism for the observed inhibition. nih.gov

Many quinazoline-based anti-cancer agents have received FDA approval, such as Erlotinib, which potently inhibits EGFR. nih.gov Novel hybrids of quinazolin-4-one and 3-cyanopyridin-2-one have been developed as dual inhibitors of EGFR and BRAFV600E. nih.gov Specifically, compounds 18 and 19 from this series showed substantial inhibitory activity against both enzymes. nih.gov

| Compound | Target Kinase | IC50 | Mechanism of Action |

| 2i | CDK2 | Potent | ATP non-competitive (Type-II) |

| HER2 | Potent | ATP non-competitive (Type-II) | |

| EGFR | Potent | ATP competitive (Type-I) | |

| 3i | CDK2 | Potent | ATP non-competitive (Type-II) |

| HER2 | Potent | ATP competitive (Type-I) | |

| EGFR | Potent | ATP competitive (Type-I) | |

| 18 | EGFR, BRAFV600E | Substantial | Dual Inhibitor |

| 19 | EGFR, BRAFV600E | Substantial | Dual Inhibitor |

DNA gyrase is a critical bacterial enzyme, making it an attractive target for antimicrobial agents. mdpi.com Quinazolin-4(3H)-one derivatives have been identified as novel inhibitors of S. aureus DNA gyrase B (GyrB). nih.gov In a study of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, the placement of electron-donating groups at the 6 or 8-position of the quinazolinone ring was found to be favorable for GyrB inhibition. nih.gov

Specifically, the 8-methoxy derivative, compound f12 , demonstrated more potent inhibition of GyrB with an IC50 value of 0.878 µM compared to its 8-chloro counterpart, f10 (IC50 = 9.70 µM). nih.gov This highlights the significance of the methoxy (B1213986) substitution at this position. The most potent compounds identified in this series were f4 (6-MeO) and f14 (a derivative with a modified alkyl substituent), with IC50 values of 0.31 µM and 0.28 µM, respectively. nih.gov The inhibitory mechanism is believed to involve water-mediated interactions with the carbonyl group of the 4-oxoquinazolin moiety. nih.gov

| Compound | Substitution | Target | IC50 (µM) |

| f12 | 8-MeO | S. aureus GyrB | 0.878 |

| f10 | 8-Cl | S. aureus GyrB | 9.70 |

| f4 | 6-MeO | S. aureus GyrB | 0.31 |

| f14 | 2-alkyl substituted | S. aureus GyrB | 0.28 |

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair and are significant targets in oncology. rjpbr.com The quinazolinone scaffold has been utilized as a bioisostere of the phthalazinone core found in the approved PARP inhibitor Olaparib. rsc.org

In one study, a series of quinazolinone derivatives were synthesized and evaluated as PARP-1 inhibitors. Compound 12c from this series displayed potent inhibitory activity with an IC50 of 30.38 nM, comparable to Olaparib (IC50 = 27.89 nM). rsc.org Structure-activity relationship studies indicated that the presence of an electron-donating group, such as a methoxy group, was preferred over electron-withdrawing groups for higher activity. rsc.org Another study identified compound IN17 , which features a 4-hydroxyquinazoline scaffold, as a potential PARP-1 inhibitor with an IC50 of 0.47 µM. mdpi.com Furthermore, research into tankyrases, a subclass of PARP enzymes, has shown that introducing larger substituents at the C-8 position of the quinazolin-4-one ring can improve both the potency and selectivity of these inhibitors. nih.govresearchgate.net

| Compound | Target | IC50 |

| 12c | PARP-1 | 30.38 nM |

| IN17 | PARP-1 | 0.47 µM |

| Olaparib (Reference) | PARP-1 | 27.89 nM |

The simultaneous inhibition of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC) is a promising strategy in cancer therapy. nih.gov A series of quinazolin-4-one based hydroxamic acids have been rationally designed as dual PI3K/HDAC inhibitors. nih.gov These compounds were created by incorporating an HDAC pharmacophore into a PI3K inhibitor structure. researchgate.net

Several of these dual inhibitors were highly potent, with IC50 values below 10 nM, and showed selectivity for PI3Kγ, PI3Kδ, and HDAC6. nih.govnih.gov The lead compound, 48c , demonstrated potent dual inhibition and induced necrosis in various cancer cell lines. nih.gov Cellular thermal shift assays confirmed the engagement of both PI3Kδ and HDAC6 by compound 48c in MV411 cells. nih.govresearchgate.net In a separate study focused on HDAC6, compound 5b , a novel quinazoline-4-(3H)-one derivative, was identified as the most potent and selective inhibitor with an IC50 value of 150 nM. mdpi.com

| Compound | Target(s) | IC50 | Note |

| 48c | PI3Kγ, PI3Kδ, HDAC6 | < 10 nM | Lead dual inhibitor |

| 5b | HDAC6 | 150 nM | Potent and selective |

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a key target for antiviral drug development. nih.govmdpi.com A scaffold hopping strategy led to the discovery of quinazolin-4-one-based non-covalent inhibitors of SARS-CoV-2 Mpro. nih.gov

Compound C7 from this series exhibited superior inhibitory activity against Mpro (IC50 = 0.085 µM) compared to the natural product baicalein (B1667712) (IC50 = 0.966 µM) from which it was derived. nih.gov X-ray crystallography revealed that C7 binds to the enzyme via a non-covalent mechanism in a noncanonical binding mode. nih.gov Another quinazoline (B50416) derivative, QZ4 , was identified from a small library and showed an EC50 of approximately 6.5 µM in a cell-based assay, indicating potential inhibition of Mpro activity. researchgate.net Further computational studies on 64 quinazolin-4-one derivatives have been conducted to design new inhibitors with stronger antiviral activities, highlighting the importance of interactions with residues like Met165, Met49, and Cys145. researchgate.neteurekaselect.com

| Compound | Target | IC50 / EC50 | Mechanism |

| C7 | SARS-CoV-2 Mpro | IC50 = 0.085 µM | Non-covalent |

| QZ4 | SARS-CoV-2 Mpro | EC50 ≈ 6.5 µM | - |

| Baicalein (Reference) | SARS-CoV-2 Mpro | IC50 = 0.966 µM | - |

The versatility of the quinazolin-4-one scaffold extends to the inhibition of several other important enzymes.

Urease: New series of quinazolinone hybrids have shown outstanding urease inhibitory potential. nih.gov Coumarin-containing derivatives, specifically compounds 10a-d , were the most effective, with IC50 values ranging from 1.26 to 1.82 µg/mL, significantly more potent than the standard inhibitor thiourea (IC50 = 15.08 ± 0.71 µg/mL). nih.gov Another study identified a derivative, 2‐benzyl (B1604629)‐3‐({5‐[[4‐nitrophenyl]amino]‐1,3,4‐thiadiazol2‐yl}methyl)quinazolin‐4(3H)‐one , as a potent urease inhibitor with an IC50 of 3.30 ± 0.09 μg/mL. researchgate.net

Phosphodiesterase (PDE): A quinazolin-4(3H)-one/Schiff base hybrid, compound CPD23 , was developed as a phosphodiesterase 4 (PDE4) inhibitor. researchgate.net This compound demonstrated effective PDE4B inhibition and led to growth inhibition and cell cycle arrest in several human leukemia cell lines. researchgate.net

Aurora Kinase: Aurora kinases are critical for cell cycle regulation, and their inhibition is a strategy for cancer treatment. mdpi.com A novel quinazolin-4(3H)-one derivative, BIQO-19 , was designed as an Aurora Kinase A (AKA) inhibitor. nih.gov It effectively inhibited the growth of non-small cell lung cancer (NSCLC) cells, including those resistant to EGFR inhibitors, by suppressing the expression of activated AKA. mdpi.comnih.gov Another quinazoline-based compound, BPR1K871 , was identified as a potent dual inhibitor of FLT3 and Aurora Kinase A with IC50 values of 19 nM and 22 nM, respectively. nih.gov

Ubiquitin-Specific Protease 7 (USP7): USP7 is a deubiquitinase implicated in tumorigenesis, making it a promising cancer therapy target. nih.govnih.gov Novel quinazolin-4(3H)-one derivatives have been developed as potent USP7 inhibitors. Compounds C9 and C19 showed the greatest potency against the USP7 catalytic domain, with IC50 values of 4.86 µM and 1.537 µM, respectively. nih.gov Docking studies suggest these compounds form hydrogen bonds with Met407 of USP7. nih.govnih.gov

| Compound | Target Enzyme | IC50 |

| 10b | Urease | 1.26 ± 0.07 µg/mL |

| BIQO-19 | Aurora Kinase A | - |

| BPR1K871 | Aurora Kinase A | 22 nM |

| C9 | USP7 | 4.86 µM |

| C19 | USP7 | 1.537 µM |

Receptor Modulation and Signaling Pathway Interference

Derivatives of 8-methoxy-1H-quinazolin-4-one have been investigated for their ability to interact with specific cellular receptors and interfere with signaling pathways, leading to a range of pharmacological effects.

Metabotropic Glutamate Receptor 7 (mGlu7) Modulation

The quinazolinone scaffold has been identified as a key chemotype for the modulation of the metabotropic glutamate receptor 7 (mGlu7). mdpi.comnih.govresearchgate.net In a study involving a library of 103 compounds across 22 different scaffolds, only the quinazolinone derivatives demonstrated activity as negative allosteric modulators (NAMs) of the human mGlu7 receptor. mdpi.comnih.govresearchgate.net

One notable derivative, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (also known as ALX-171), was identified as a potent mGlu7 NAM with an IC50 value of 6.14 µM. nih.govresearchgate.netnih.gov This compound exhibited selectivity for mGlu7 over other group III mGlu receptors, such as mGlu4 and mGlu8. nih.govresearchgate.netnih.gov The negative allosteric modulation of mGlu7 by these quinazolinone derivatives suggests a potential to weaken the receptor's function, an area of interest for therapeutic applications in neurological and psychiatric disorders. researchgate.netnih.gov The research highlights that structural modifications at the C-2 and C-6 positions of the quinazolinone core are critical, with phenyl moieties at these positions appearing to be important for the interaction with the mGlu7 receptor. mdpi.com

Table 1: mGlu7 Receptor Modulation by Quinazolin-4-one Derivative

| Compound | Chemical Name | Activity | IC50 (µM) | Selectivity |

|---|---|---|---|---|

| ALX-171 | 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one | mGlu7 Negative Allosteric Modulator (NAM) | 6.14 | Selective over mGlu4 and mGlu8 |

Alpha-1 Adrenoceptor Antagonism

The quinazoline nucleus is a well-established pharmacophore in a class of drugs that act as potent and selective alpha-1 adrenoceptor antagonists. brainkart.comyoutube.com These compounds are used clinically for conditions such as hypertension. brainkart.com Well-known examples of quinazoline-based α-blockers include prazosin (B1663645), terazosin, and doxazosin. brainkart.com

These derivatives exhibit high binding affinity, often in the nanomolar range, and significant selectivity for alpha-1 adrenoceptors over alpha-2 sites. nih.gov The antagonism is competitive, meaning the drugs compete with endogenous agonists like norepinephrine at the receptor site. brainkart.comnih.gov Studies on various quinazoline derivatives have shown a strong inhibition of radioligand binding to alpha-1 adrenoceptors in brain tissue. nih.gov The rank order of potency for some of these agents against alpha-1 receptors was determined by their inhibition constants (Ki), demonstrating the crucial role of the quinazoline core structure. nih.gov While the primary mechanism is receptor blockade, at high concentrations, some quinazoline derivatives may also induce vasodilation through a direct effect on smooth muscle, possibly by inhibiting phosphodiesterases. brainkart.com The apoptotic effect of certain quinazoline-based alpha-1 adrenoceptor antagonists on prostate cancer cells has been shown to be independent of their alpha-1 adrenoceptor blocking capacity. nih.gov

Specific Pharmacological Actions and Underlying Molecular Pathways

Antimicrobial Action (Antibacterial, Antifungal, Antiviral)

Quinazolinone derivatives are recognized for their broad-spectrum antimicrobial properties, encompassing antibacterial, antifungal, and antiviral activities. nih.govnih.goveco-vector.com This class of heterocyclic compounds has shown efficacy against both Gram-positive and Gram-negative bacteria. nih.govbiomedpharmajournal.org

Antibacterial Activity: Studies have demonstrated that certain quinazolinone derivatives possess better bacteriostatic (inhibiting growth) than bactericidal (killing bacteria) activity, particularly against Gram-negative bacteria. nih.gov They have been tested against a range of pathogenic bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. eco-vector.combiomedpharmajournal.org The introduction of substituents like chlorine or bromine at positions 6 and 8 of the quinazolinone ring can enhance these antimicrobial effects. nih.gov

Antifungal Activity: The antifungal potential of quinazolinone derivatives has been confirmed against various fungal species. nih.gov Fused pyrolo-quinazolinones and pyridazine-quinazolinones have shown good activity against Candida albicans and Aspergillus niger at concentrations of 32 or 64 μg/ml. nih.gov Hybrid molecules, which combine the quinazolinone scaffold with other heterocyclic moieties like 1,3,4-oxadiazole or 1,2,4-triazole, have also been synthesized and evaluated, with some compounds showing promising effects against various Candida and Aspergillus species. tandfonline.com

Antiviral Activity: The quinazoline skeleton is also a component of molecules with reported antiviral effects, including activity against HIV. nih.gov

Table 2: Antimicrobial Spectrum of Quinazolinone Derivatives

| Microorganism Type | Examples of Tested Species | Observed Activity |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pyogenes, Enterococcus faecalis | Bacteriostatic/Bactericidal |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris | Bacteriostatic/Bactericidal |

| Fungi | Candida albicans, Candida glabrata, Aspergillus niger, Aspergillus fumigatus | Antifungal |

Antioxidant Properties and Radical Scavenging Mechanisms

Derivatives of quinazolin-4(3H)-one have demonstrated significant antioxidant potential, which is largely attributed to their ability to scavenge free radicals and reduce oxidants. mdpi.comorientjchem.orgsapub.org The antioxidant effectiveness of these compounds is often linked to the presence and position of electron-donating substituents, such as hydroxyl (-OH) and methoxy (-OCH3) groups, on the phenyl rings attached to the quinazolinone nucleus. mdpi.comnih.gov

The primary mechanism of action involves donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to biological molecules like DNA, proteins, and lipids. mdpi.com The radical-scavenging activities of these derivatives have been quantified using various in vitro assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH radical. mdpi.com Many quinazolinone derivatives exhibit a concentration-dependent scavenging effect. mdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay also evaluates radical scavenging capacity. cabidigitallibrary.org Studies have found it to be a sensitive method for evaluating quinazolinone derivatives, with some polyphenolic derivatives showing higher activity than reference antioxidants like Trolox and ascorbic acid. mdpi.comnih.gov

Nitric Oxide (NO) Radical Scavenging: Some derivatives effectively scavenge nitric oxide generated from sodium nitroprusside, indicating their potential to mitigate nitrosative stress. orientjchem.orgmdpi.com

Reducing Power Assays (e.g., FRAP): These assays measure the ability of the compounds to donate an electron and reduce an oxidant, such as the Fe³⁺ to Fe²⁺ transformation. mdpi.com

Structure-activity relationship studies indicate that compounds with multiple hydroxyl groups, particularly ortho-diphenolic derivatives, are potent radical scavengers. mdpi.commdpi.comnih.gov

Table 3: Antioxidant Activity Assays for Quinazolinone Derivatives

| Assay Method | Principle | Relevance |

|---|---|---|

| DPPH Radical Scavenging | Hydrogen/electron donation to neutralize DPPH radical. | Measures general radical scavenging capacity. |

| ABTS Radical Scavenging | Hydrogen/electron donation to neutralize ABTS radical cation. | Sensitive assay for evaluating antioxidant activity. |

| Nitric Oxide (NO) Scavenging | Inhibition of nitrite formation from NO radical. | Indicates potential to reduce nitrosative stress. |

| Iron (III)-Reducing Power (FRAP) | Electron donation to reduce Fe³⁺ to Fe²⁺. | Measures the reducing capacity of the antioxidant. |

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

The quinazolinone scaffold is integral to various compounds exhibiting anti-inflammatory activity. mdpi.comfabad.org.trnih.gov The marketed non-steroidal anti-inflammatory drug (NSAID) Proquazone, for instance, is a 2(1H)-quinazolinone derivative, highlighting the therapeutic relevance of this chemical class in treating inflammatory conditions. nih.gov

The anti-inflammatory action of quinazolinone derivatives is mediated through the modulation of key inflammatory pathways and the inhibition of pro-inflammatory mediators. Research has shown that these compounds can suppress the production of several critical mediators involved in the inflammatory cascade:

Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. researchgate.net Certain quinazolinone derivatives have been shown to inhibit lipopolysaccharide (LPS)-stimulated NO production in macrophages. mdpi.comresearchgate.net

Tumor Necrosis Factor-alpha (TNF-α): This pro-inflammatory cytokine plays a central role in systemic inflammation. Some quinazolinone derivatives can significantly reduce the levels of TNF-α. mdpi.comnih.gov

Prostaglandin E2 (PGE2): PGE2 is a key mediator of inflammation, pain, and fever. The ability of certain quinazolinone compounds to inhibit PGE2 production contributes to their anti-inflammatory profile. mdpi.com

Interleukin-6 (IL-6): This cytokine is involved in both acute and chronic inflammation. Specific quinazolinone derivatives have demonstrated the ability to lower IL-6 levels. nih.gov

Structure-activity relationship studies suggest that substitutions on the quinazolinone ring system are crucial for anti-inflammatory activity. For example, the presence of electron-withdrawing groups at certain positions can enhance the effect. mdpi.com Furthermore, methoxy substitutions at positions 6, 7, and 8 have been explored in the design of potential anti-inflammatory agents. fabad.org.tr

Compound Index

Anticonvulsant Mechanisms in Neurological Systems

Derivatives of the quinazolin-4(3H)-one scaffold have been identified as a significant class of heterocyclic compounds with notable anticonvulsant and central nervous system depressant activities. mdpi.com Research into their mechanisms of action has revealed interactions with several key targets within the central nervous system, suggesting a multi-faceted approach to seizure control. The primary mechanisms identified involve the modulation of GABAergic and glutamatergic neurotransmission, as well as the inhibition of certain enzymes implicated in neuronal excitability.

A predominant mechanism for the anticonvulsant effect of quinazolin-4-one derivatives is their action as positive allosteric modulators of the GABA-A receptor. mdpi.com This interaction is analogous to that of benzodiazepines and methaqualone, a sedative-hypnotic drug also based on the quinazolin-4(3H)-one structure. mdpi.com Structure-activity relationship (SAR) studies have elucidated specific structural requirements for this activity, including the quinazolin-4(3H)-one moiety acting as a hydrophobic domain, the N1 atom as an electron donor, and the carbonyl group as a hydrogen bonding site. mdpi.com The interaction occurs at the benzodiazepine binding site, located at the extracellular α(+)/γ(−) subunits interface of the GABA-A receptor. mdpi.com This binding enhances the receptor's response to its endogenous ligand, gamma-aminobutyric acid (GABA), leading to increased chloride ion influx and subsequent hyperpolarization of the neuronal membrane, which raises the seizure threshold. The anticonvulsant effect mediated by this mechanism has been confirmed in vivo through flumazenil antagonism assays, where the co-administration of the GABA-A antagonist flumazenil negates the protective effects of the quinazolinone compounds against pentylenetetrazole (PTZ)-induced seizures. mdpi.com

In addition to GABAergic modulation, certain quinazolin-4-one derivatives have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key component of the excitatory glutamatergic system. nih.gov Aberrant activation of NMDA receptors is implicated in various neuropathological conditions, including epilepsy. nih.gov Specific derivatives containing a (E)-3-phenyl-2-styrylquinazolin-4(3H)-one backbone have been shown to be non-competitive, voltage-independent antagonists that are selective for NR1/NR2C and NR1/NR2D subunits of the NMDA receptor. nih.gov This non-competitive nature suggests that they act at an allosteric site rather than the agonist binding site or the channel pore, offering a distinct mechanism for reducing glutamatergic hyperexcitability. nih.gov

A further potential mechanism involves the inhibition of carbonic anhydrase (CA) enzymes, particularly brain-isoforms like CA II. nih.gov Inhibition of these enzymes leads to an accumulation of carbon dioxide in the brain, which is believed to have a positive outcome in epilepsy management. mdpi.com Molecular docking studies have explored the interaction between quinazolin-4(3H)-one derivatives and human carbonic anhydrase II (HCA II), suggesting this as a potential target for designing anticonvulsant drugs with a novel mechanism of action. nih.gov However, some in silico studies have indicated that predicted complexes between certain quinazolinone ligands and carbonic anhydrase II were unstable, suggesting that for those specific derivatives, the primary anticonvulsant mechanism is more likely GABA-A receptor modulation. mdpi.com

Table 1: Anticonvulsant Mechanisms of Action for Selected Quinazolin-4-one Derivatives

| Compound Class/Derivative | Primary Mechanism | Target | Key Findings |

|---|---|---|---|

| 2,3-disubstituted quinazolin-4(3H)-ones | Positive Allosteric Modulation | GABA-A Receptor (Benzodiazepine site) | Anticonvulsant activity confirmed via PTZ-induced seizure model and reversed by flumazenil antagonism. mdpi.com |

| (E)-3-phenyl-2-styrylquinazolin-4(3H)-one derivatives | Non-competitive Antagonism | NMDA Receptor (NR1/NR2C & NR1/NR2D subunits) | Inhibition was found to be voltage-independent, suggesting an allosteric site of action. nih.gov |

| Various quinazolin-4(3H)-ones | Enzyme Inhibition | Carbonic Anhydrase II (CA II) | Inhibition of brain CA is a proposed mechanism for increasing CO2 concentration and managing epilepsy. mdpi.comnih.gov |

Therapeutic Potential in Neurodegenerative Disorders (e.g., Cholinesterase inhibition, β-amyloid aggregation, oxidative stress, tau protein modulation)

The quinazoline scaffold has emerged as a promising framework in the design of multi-target agents for the treatment of complex neurodegenerative disorders like Alzheimer's disease (AD). nih.gov The multifactorial nature of these diseases necessitates therapeutic strategies that can simultaneously address various pathological pathways. mdpi.com Quinazolin-4-one derivatives have demonstrated potential in modulating several of these key pathways, including cholinergic dysfunction, amyloid-beta (Aβ) aggregation, oxidative stress, and tau protein pathology. nih.gov

Cholinesterase Inhibition A significant decline in the neurotransmitter acetylcholine is a hallmark of AD. Inhibiting the enzymes responsible for its degradation, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy. Synthetic derivatives of dihydroquinazolin-4(1H)-one have been evaluated as potent inhibitors of both AChE and BChE. doaj.org Kinetic studies have revealed that these compounds can exhibit different modes of inhibition, for example, a noncompetitive mode for AChE and a competitive mode for BChE. doaj.org Molecular docking studies suggest that these derivatives can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. researchgate.net The ability of a single compound to inhibit both enzymes is considered advantageous for AD therapy. doaj.org

β-Amyloid Aggregation The extracellular accumulation of aggregated amyloid-beta (Aβ) peptides is a central event in AD pathogenesis. mdpi.com Several quinazoline-based molecules have been reported to modulate Aβ aggregation pathways. mdpi.com Certain derivatives have shown notable inhibitory effects on the self-aggregation of the Aβ1-42 peptide. mdpi.com For instance, 2-ethyl-4-(3,4-Dimethoxyphenyl)aminoquinazoline demonstrated a 36.68% inhibition of Aβ1–42 aggregation. mdpi.com These compounds can interfere with the formation of Aβ fibrils, disrupt their morphology, and reduce Aβ-induced neurotoxicity. researchgate.net

Oxidative Stress Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is a critical factor in the progression of neurodegenerative diseases. nih.govresearchgate.net Monoamine oxidase B (MAO-B) activity, which increases with age, contributes to oxidative stress in the brain. strath.ac.ukplos.org Quinazolin-4-one derivatives, particularly those hybridized with phenolic scaffolds, have been synthesized and evaluated as potent antioxidant agents. mdpi.com Their antioxidant potential is assessed through various assays that measure their ability to scavenge free radicals (like DPPH and ABTS) and chelate metal ions. doaj.orgstrath.ac.uk Some ortho-diphenolic quinazolinone derivatives have exhibited stronger antioxidant effects than standards like ascorbic acid and Trolox. mdpi.com By mitigating oxidative stress, these compounds can offer neuroprotective effects. researchgate.net

Tau Protein Modulation The intracellular aggregation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs), is another key pathological feature of AD. nih.gov While direct modulation of tau by this compound derivatives is a developing area of research, the broader class of quinazoline derivatives is recognized for its potential to modulate tau protein pathology. nih.gov The development of small molecules that can inhibit tau aggregation is an active area of drug discovery. nih.gov The multi-target approach of quinazoline derivatives suggests that compounds could be designed to simultaneously address both Aβ and tau pathologies, which would be highly beneficial for treating tauopathies like AD. nih.gov

Table 2: Multi-Target Activity of Quinazolin-4-one Derivatives in Neurodegenerative Disorder Models

| Derivative Class/Compound | Target | Activity/Key Finding |

|---|---|---|

| Dihydroquinazolin-4(1H)-one derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Dual inhibitors; exhibit noncompetitive (AChE) and competitive (BChE) modes of inhibition. doaj.org |

| 2-ethyl-4-(3,4-Dimethoxyphenyl)aminoquinazoline (3h) | β-Amyloid (Aβ1-42) Aggregation | Showed 36.68% inhibition of self-induced Aβ1-42 aggregation. mdpi.com |

| Quinazolinone-hydrazone derivatives | BACE1 (β-secretase) | 2-nitrobenzylidene-containing derivative (DH8) showed BACE1 inhibition with an IC50 of 5.75 μM. strath.ac.uk |

| Phenolic derivatives of Quinazolin-4(3H)-one | Oxidative Stress | Demonstrated strong radical scavenging and metal-chelating properties, some exceeding ascorbic acid. mdpi.com |

| Quinazolinone and vanillin acrylamide hybrids | Multiple (AChE, Aβ aggregation) | Showed strong modulating affinities on Aβ aggregation and binding to AChE. researchgate.net |

Advanced Computational and Theoretical Studies of 8 Methoxy 1h Quinazolin 4 One Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis, Ionization Potential)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of 8-methoxy-1H-quinazolin-4-one derivatives. These calculations provide valuable data on molecular geometry, charge distribution, and frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capacity. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For quinazolin-4-one derivatives, these calculations help in predicting their interaction with biological targets. nih.gov

Ionization potential, the energy required to remove an electron, is another key parameter derived from quantum chemical calculations that informs on the molecule's susceptibility to oxidation.

Table 1: Representative Quantum Chemical Parameters for Quinazolin-4-one Derivatives (Calculated using DFT/B3LYP)

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Quinazolin-4-one | -6.65 | -1.82 | 4.83 |

| 2-Methyl-quinazolin-4-one | -6.58 | -1.75 | 4.83 |

| 6-Bromo-quinazolin-4-one | -6.78 | -2.01 | 4.77 |

| 8-Methoxy-quinazolin-4-one | Data not available | Data not available | Data not available |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction. For this compound derivatives, docking studies are often performed against various protein targets, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are implicated in cancer. ijper.orgnih.gov These studies help in identifying key amino acid residues involved in the interaction, such as through hydrogen bonding or hydrophobic interactions. A lower docking score generally indicates a more favorable binding affinity. ijper.org

Molecular dynamics (MD) simulations are then employed to study the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, revealing the flexibility of the ligand and the protein, and helping to validate the docking poses. nih.gov

Table 2: Representative Docking Scores of Methoxy-Substituted Quinazolinone Derivatives Against EGFR

| Derivative | Docking Score (kcal/mol) |

| 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3)-one derivative | -9.0 to -8.7 |

| 7-fluoro-2-(((5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)thio)methyl)quinazolin-4(3H)-one | Not specified, but showed excellent activity |

Note: The data in this table are for structurally related methoxy-quinazolinone derivatives and not specifically for this compound. ijper.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of novel compounds and to guide the design of more potent analogs. For quinazolinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. frontiersin.orgfrontiersin.org

These models generate contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For instance, these maps can indicate where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable for improving the inhibitory activity against a particular target. nih.gov

Table 3: Key Statistical Parameters for a Representative 3D-QSAR Model of Quinazoline (B50416) Derivatives

| Parameter | Value | Description |

| q² | 0.63 | Cross-validated correlation coefficient |

| r² | 0.987 | Non-cross-validated correlation coefficient |

| SEE | 0.05 | Standard error of estimate |

Note: This table presents typical statistical values for a 3D-QSAR model developed for a series of quinazoline derivatives to demonstrate the predictive power of such models. frontiersin.org

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-likeness Profiling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic properties of a compound. Various computational models are used to predict parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govresearchgate.net

Drug-likeness profiling, often based on rules such as Lipinski's Rule of Five, helps in evaluating whether a compound possesses physicochemical properties that would make it a likely orally active drug in humans. These predictions help in identifying potential liabilities early in the drug development process, allowing for modifications to improve the compound's ADME profile. researchgate.net

Table 4: Predicted ADME Properties for a Representative Quinazolin-4-one Derivative

| Property | Predicted Value |

| Molecular Weight | < 500 g/mol |

| LogP | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

| Oral Bioavailability | Good |

Note: The values in this table are based on general findings for quinazolin-4-one derivatives that adhere to Lipinski's Rule of Five. researchgate.net

Electrostatic Potential Surface (MEP) Mapping for Reactivity and Interaction Analysis

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow denote regions of neutral or intermediate potential.

For this compound, the MEP map would highlight the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the quinazoline ring as regions of negative potential, making them likely sites for hydrogen bonding interactions. The hydrogen atom attached to the nitrogen at position 1 would be a region of positive potential. This information is crucial for understanding how the molecule might interact with biological receptors.

Analytical Research Methodologies for Characterization of 8 Methoxy 1h Quinazolin 4 One Derivatives

Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is one ofthe most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of 8-methoxy-1H-quinazolin-4-one derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a typical this compound structure, the spectrum would exhibit characteristic signals. The protons on the aromatic ring typically appear as multiplets in the downfield region (δ 7.0-8.5 ppm). e3s-conferences.org The proton of the N-H group in the quinazolinone ring often appears as a broad singlet at a very downfield chemical shift (δ 12-13 ppm). researchgate.net The methoxy (B1213986) group (-OCH₃) protons characteristically appear as a sharp singlet in the upfield region, generally around δ 3.90 ppm. jst.vn

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon (C=O) of the quinazolinone ring is typically observed at a significant downfield shift, around δ 160-164 ppm. jst.vn The carbon atom of the C=N group also resonates in the downfield region (δ 150-155 ppm). nih.gov Aromatic carbons are found in the δ 110-150 ppm range. The carbon of the methoxy group gives a distinct signal in the upfield region, typically around δ 56 ppm. jst.vn

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Derivatives

| Atom/Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Description |

|---|---|---|---|

| N-H | ~12.0 - 13.0 | - | Broad singlet |

| Aromatic C-H | ~7.0 - 8.5 | ~110 - 150 | Multiplets |

| Methoxy (-OCH₃) | ~3.9 - 4.0 | ~56 | Singlet |

| Carbonyl (C=O) | - | ~160 - 164 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations (stretching, bending) of molecular bonds. The IR spectrum of this compound is characterized by several key absorption bands.

A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is a hallmark of the quinazolinone ring, typically appearing in the range of 1680–1700 cm⁻¹. researchgate.netderpharmachemica.com The N-H stretching vibration is observed as a band in the region of 3300-3410 cm⁻¹. scispace.com The C=N stretching vibration of the quinazoline (B50416) ring shows an absorption band between 1640–1660 cm⁻¹. researchgate.net Additionally, aromatic C-H stretching is observed above 3000 cm⁻¹, while the C-O stretching of the methoxy group is found in the 1250 cm⁻¹ region. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretching | 3300 - 3410 | Medium-Broad |

| Aromatic C-H | Stretching | > 3000 | Medium |

| Carbonyl (C=O) | Stretching | 1680 - 1700 | Strong |

| Imine (C=N) | Stretching | 1640 - 1660 | Medium |

| Aromatic C=C | Stretching | 1478 - 1628 | Medium-Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. semanticscholar.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. rsc.org

For this compound (C₉H₈N₂O₂), the expected monoisotopic mass is approximately 176.058 g/mol . uni.lu In an ESI-MS (Electrospray Ionization) experiment, the compound would typically be observed as a protonated molecule [M+H]⁺ with an m/z of approximately 177.066. uni.lu Other adducts, such as [M+Na]⁺, may also be observed. uni.lu The fragmentation pattern in the mass spectrum can reveal structural information, such as the loss of the methoxy group or fragments of the quinazolinone ring system. semanticscholar.org

**Table 3: Predicted Mass Spectrometry Data for this compound (C₉H₈N₂O₂) **

| Adduct/Fragment | Formula | Predicted m/z | Technique |

|---|---|---|---|

| [M]⁺ | C₉H₈N₂O₂ | 176.058 | HRMS |

| [M+H]⁺ | C₉H₉N₂O₂⁺ | 177.066 | ESI-MS |

| [M+Na]⁺ | C₉H₈N₂O₂Na⁺ | 199.048 | ESI-MS |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the synthesis of this compound derivatives, these methods are indispensable for monitoring reaction progress, assessing the purity of the final product, and isolating the desired compound from byproducts and starting materials.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction by observing the disappearance of reactants and the appearance of products. e3s-conferences.org It is also used to determine the appropriate solvent system for purification by column chromatography. e3s-conferences.org

Column Chromatography: This is a primary technique for the purification of synthesized quinazolinone derivatives. nih.gov A stationary phase, typically silica gel, is packed into a column, and a solvent mixture (eluent) is passed through to separate the components of the reaction mixture based on their differential adsorption to the stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to determine the purity of the final compound with high accuracy. It can also be used for the preparative separation of isomers or closely related derivatives that are difficult to separate by other means. nih.govchromatographytoday.com Different stationary phases and mobile phase compositions can be employed to achieve optimal separation. asianpubs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

To perform this analysis, a single crystal of the this compound derivative is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. The resulting data includes precise lattice parameters (a, b, c, α, β, γ), the crystal system, and the space group. For related methoxy-quinazoline structures, a monoclinic crystal system is common. nih.gov The analysis reveals the planarity of the quinazoline ring system and the orientation of the methoxy substituent. nih.gov This technique is invaluable for confirming the absolute configuration of chiral centers and studying intermolecular interactions like hydrogen bonding and π–π stacking in the solid state. nih.govnih.gov

Table 4: Representative Data Obtained from X-ray Crystallography for a Methoxy-Quinoline Derivative

| Parameter | Description | Example Value |

|---|---|---|

| Molecular Formula | Elemental composition | C₁₇H₁₅NO₂ |

| Crystal System | The geometry of the unit cell | Monoclinic |

| Space Group | The symmetry of the crystal | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | a = 9.362, b = 10.355, c = 14.276 |

| β (°) | Unit cell angle | 101.556 |

| V (ų) | Unit cell volume | 1355.9 |

Note: Example data is for a related methoxy-quinoline structure to illustrate the type of information obtained. nih.gov

Future Directions and Translational Research Perspectives for 8 Methoxy 1h Quinazolin 4 One

Development of Novel 8-Methoxy-Quinazolinone Scaffolds with Enhanced Bioactivity and Selectivity

The development of new therapeutic agents based on the 8-methoxy-1H-quinazolin-4-one core is centered on chemical modifications to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have revealed that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring system are critical for modulating biological activity. nih.govmdpi.com

A key strategy is the creation of hybrid molecules, where the quinazolinone scaffold is covalently linked to other pharmacophores to generate compounds with dual or synergistic activities. nih.govnih.gov For instance, novel quinazolinone-pyrazole carbamide derivatives have been synthesized, with some compounds showing excellent antifungal activity against Rhizoctonia solani, even surpassing commercial fungicides like fluconazole. nih.govnih.gov Similarly, hybrids of quinazolin-4-one and 3-cyanopyridin-2-one have been developed as dual inhibitors of EGFR and BRAFV600E, two key kinases in cancer signaling pathways. nih.gov

SAR studies guide the rational design of these novel scaffolds. It has been observed that the nature and position of substituents significantly influence bioactivity. For example, in a series of antifungal quinazolinone-pyrazole derivatives, the presence and position of chlorine atoms on a linked benzene (B151609) ring directly affected the compound's potency. nih.govnih.gov For anticancer agents targeting tubulin, modifications based on the structure of 2-methoxyestradiol led to quinazolinone sulfamates with potent antiproliferative activity in the nanomolar range against prostate cancer cell lines. nih.gov

| Derivative Class | Target/Activity | Key Findings |

| Quinazolinone-Pyrazole Hybrids | Antifungal (R. solani) | Compound 6a16 (N-(2-((6,8-dichloro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide) showed higher activity (EC50 = 9.06 mg/L) than fluconazole (EC50 = 12.29 mg/L). nih.govnih.gov |

| Quinazolin-4-one/3-cyanopyridin-2-one Hybrids | Anticancer (Dual EGFR/BRAFV600E inhibitors) | Compounds 18 and 19 exhibited significant inhibition of both EGFR and BRAFV600E and potent antiproliferative activity against four cancer cell lines (GI50 = 1.20 to 1.80 µM). nih.gov |

| Quinazolinone Sulfamates | Anticancer (Tubulin inhibitors) | Compound 7j demonstrated potent antiproliferative activity against DU-145 prostate tumor cells (GI50 = 50 nM) and was co-crystallized with the αβ-tubulin heterodimer. nih.gov |

| 2,6-disubstituted (3H)-quinazolin-4-ones | Antipsychotic (mGlu7 NAM) | Compound ALX-171 showed negative allosteric modulation of the mGlu7 receptor (IC50 = 6.14 µM) and antipsychotic-like activity in animal models. mdpi.com |

Exploration of Novel Therapeutic Indications and Underexplored Biological Targets

The quinazolinone scaffold's versatility has led to its investigation across a multitude of diseases. nih.govresearchgate.net While its anticancer properties are extensively studied, research is expanding into other therapeutic areas, including neurodegenerative diseases, infectious diseases, and inflammatory conditions. mdpi.comnih.govmdpi.com The lipophilicity of many quinazolinone derivatives allows them to cross the blood-brain barrier, making them particularly suitable for targeting central nervous system (CNS) disorders. nih.govresearchgate.net

New research has identified quinazolinone derivatives as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 7 (mGlu7), a target for schizophrenia treatment. mdpi.com This opens up a new avenue for developing antipsychotic drugs based on this scaffold. Furthermore, quinazolinones have been identified as non-competitive, subunit-selective antagonists of N-methyl-D-aspartate (NMDA) receptors, suggesting potential applications in a range of neurological disorders. nih.gov

Beyond well-established targets like protein kinases (e.g., EGFR), researchers are exploring novel biological targets. nih.govnih.gov For example, quinazolinone-based compounds have been developed as inhibitors of RNA polymerase I, representing a targeted approach to cancer therapy by disrupting rRNA biosynthesis. doi.org Other derivatives have shown inhibitory activity against SARS-CoV-2 main protease (Mpro), indicating a potential role in developing antiviral agents. nih.gov The ability to design multi-target agents from the quinazolinone scaffold is a significant advantage, potentially leading to more effective treatments for complex diseases like cancer and Alzheimer's disease. mdpi.commdpi.com

| Therapeutic Area | Biological Target | Example Compound/Derivative Class | Potential Indication |

| Oncology | Tubulin nih.gov | Quinazolinone Sulfamates | Breast and Prostate Cancer |

| EGFR/BRAFV600E nih.gov | Quinazolin-4-one/3-cyanopyridin-2-one Hybrids | Various Cancers | |

| RNA Polymerase I doi.org | Pyrido[2,1-b]quinazoline-6-carboxamides | Liver, Breast, Colon Cancer | |

| Neuroscience | mGlu7 Receptor mdpi.com | 2,6-disubstituted (3H)-quinazolin-4-ones | Schizophrenia |

| NMDA Receptor (NR2C/D subunits) nih.gov | (E)-3-phenyl-2-styrylquinazolin-4(3H)-ones | Neurological Disorders | |

| Cholinesterases, BACE-1, MAO mdpi.com | Various Quinazoline (B50416) Derivatives | Alzheimer's Disease | |

| Infectious Diseases | SARS-CoV-2 Mpro nih.gov | 2,3-disubstituted quinazolin-4-ones | COVID-19 |

| Rhizoctonia solani enzymes nih.govnih.gov | Quinazolinone-Pyrazole Hybrids | Fungal Infections (Agricultural) | |

| Inflammatory Diseases | COX-2 nih.gov | Quinazolin-4-one derivatives | Inflammation, Ulcers |

Integration with Advanced Drug Delivery Systems and Nanotechnology

A significant hurdle for many small-molecule drugs, including quinazolinone derivatives, is poor bioavailability and off-target toxicity. Nanotechnology and advanced drug delivery systems offer promising solutions to overcome these challenges. nih.govijnc.ir By encapsulating 8-methoxy-quinazolin-4-one derivatives within nanocarriers, it is possible to improve their solubility, protect them from degradation, and achieve targeted delivery to specific tissues or cells. researchgate.net

Various nanostructured carriers are being explored, including: